2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a complex organic compound belonging to the family of heteropentalenes. These compounds are characterized by their unique structure, which includes two fused five-membered rings. The specific structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves the combination of benzo[b]thieno[2,3-d]thiophene with a pentacosyl group. One common method involves the treatment of benzo[b]thieno[2,3-d]thiophene derivatives with alkylating agents in the presence of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and calcium oxide . The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. Techniques such as solution shearing and microwave-assisted synthesis can be employed to enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic semiconductors and optoelectronic devices
Wirkmechanismus
The mechanism of action of 2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with electron-rich and electron-deficient sites within biological systems. This interaction can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene: A structurally related compound with similar chemical properties.
Benzo[b]selenopheno[2,3-d]thiophene: Another related compound with selenium replacing sulfur in the structure.
Dibenzo[b,d]thiophene: A compound with a similar core structure but different substituents.
Uniqueness
2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is unique due to its specific pentacosyl substitution, which imparts distinct physicochemical properties. This substitution enhances its solubility, stability, and potential for various applications in organic electronics and materials science .
Eigenschaften
Molekularformel |
C39H58S2 |
---|---|
Molekulargewicht |
591.0 g/mol |
IUPAC-Name |
2-pentacosyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C39H58S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-33-30-31-35-37(32-33)41-38-34-28-25-26-29-36(34)40-39(35)38/h25-26,28-32H,2-24,27H2,1H3 |
InChI-Schlüssel |
VUKZDNCRKVLGDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.